CPI-7c
Description
CPI-7c is a coumarin-based pyrido[b]indole compound identified as a potent small-molecule inhibitor of MDM2, a critical negative regulator of the tumor suppressor p53 . Its mechanism of action involves dual targeting: (1) binding to both the N-terminal p53-binding groove and the C-terminal RING domain of MDM2, thereby disrupting p53-MDM2 interactions, and (2) promoting MDM2 ubiquitination and proteasomal degradation, leading to p53 stabilization and activation . This stabilization triggers transcriptional upregulation of death receptors DR4 and DR5, sensitizing TRAIL-resistant cancer cells to apoptosis .
This compound demonstrates efficacy across multiple cancer cell lines, including breast (MCF-7), colon (DLD-1), and ovarian (SKOV-3) cancers, with IC₅₀ values in the low micromolar range . Notably, it exhibits p53-dependent activity in breast cancer cells but retains cytotoxic effects in p53-null colon cancer models, suggesting cell-type-specific mechanisms . Structural studies reveal that its chalcone and pyrido[b]indole moieties form hydrogen bonds with MDM2 residues (e.g., His96, Val93), enabling simultaneous engagement of multiple domains .
Properties
CAS No. |
1613078-24-2 |
|---|---|
Molecular Formula |
C22H18N2O3 |
Molecular Weight |
358.4 |
IUPAC Name |
(2E)-1-(3,4-Dimethoxyphenyl)-3-(9H-pyrido[3,4-b]indol-1-yl)-2-propen-1-one |
InChI |
InChI=1S/C22H18N2O3/c1-26-20-10-7-14(13-21(20)27-2)19(25)9-8-18-22-16(11-12-23-18)15-5-3-4-6-17(15)24-22/h3-13,24H,1-2H3/b9-8+ |
InChI Key |
ZWEQPXSQLZNQEM-CMDGGOBGSA-N |
SMILES |
O=C(C1=CC=C(OC)C(OC)=C1)/C=C/C2=NC=CC3=C2NC4=C3C=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CPI-7c; CPI7c; CPI 7c |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Cytotoxicity and Receptor Upregulation in MCF-7 Cells
| Treatment | Concentration (µM) | Cell Viability (%) | DR4/DR5 mRNA Fold Change | MDM2 Reduction (%) |
|---|---|---|---|---|
| This compound | 10 | 35 ± 4 | 4.2 ± 0.6 | 70 ± 5 |
| Nutlin-3 | 10 | 60 ± 6 | 1.5 ± 0.3 | 0 |
Key Findings :
p53 Activation : Both this compound and Nutlin-3 elevate p53 levels, but this compound achieves this through MDM2 degradation, whereas Nutlin-3 merely blocks p53-MDM2 binding .
TRAIL Synergy : this compound pretreatment (5 µM) enhances TRAIL-induced apoptosis in resistant A-549 and SW-620 cells by 3-fold, a effect absent with Nutlin-3 .
Advantages of this compound
- Dual Targeting : Simultaneously inhibits p53-MDM2 interactions and degrades MDM2, addressing both upstream and downstream oncogenic pathways .
- Overcoming Resistance : Restores DR4/DR5 expression in TRAIL-resistant tumors, enabling combinatorial therapies .
- Structural Versatility : The pyrido[b]indole scaffold allows modular optimization for improved pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
